molecular formula C6H6NO3SSb B14722479 4-Oxostibanylbenzenesulfonamide CAS No. 5463-37-6

4-Oxostibanylbenzenesulfonamide

Cat. No.: B14722479
CAS No.: 5463-37-6
M. Wt: 293.94 g/mol
InChI Key: LHSXEAXFDMDHCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Oxostibanylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with antimony pentachloride (SbCl5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations, such as the use of industrial reactors and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxostibanylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxostibanylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxostibanylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved in its mechanism of action include disruption of metabolic processes and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the antimony and oxo groups.

    4-Aminobenzenesulfonamide: Contains an amino group instead of the oxo group.

    Sulfanilamide: A well-known sulfonamide antibiotic

Uniqueness

4-Oxostibanylbenzenesulfonamide is unique due to the presence of antimony, which imparts distinct chemical and biological properties. The combination of the sulfonamide group with the oxo-antimony moiety makes it a versatile compound for various applications .

Properties

CAS No.

5463-37-6

Molecular Formula

C6H6NO3SSb

Molecular Weight

293.94 g/mol

IUPAC Name

4-oxostibanylbenzenesulfonamide

InChI

InChI=1S/C6H6NO2S.O.Sb/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H2,7,8,9);;

InChI Key

LHSXEAXFDMDHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)[Sb]=O

Origin of Product

United States

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